molecular formula C9H8F2O2 B1431665 Methyl 3,5-difluoro-2-methylbenzoate CAS No. 1352397-46-6

Methyl 3,5-difluoro-2-methylbenzoate

Cat. No.: B1431665
CAS No.: 1352397-46-6
M. Wt: 186.15 g/mol
InChI Key: ROPQHLXUPDZTOW-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-2-methylbenzoate (CAS No. 1352397-46-6) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol. It features a benzoate backbone substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 2-position (ortho to the ester group). This compound is primarily utilized in research for synthesizing advanced materials or bioactive molecules due to its balanced lipophilicity and steric profile .

Key physicochemical properties include:

  • Storage: Stable when sealed in dry conditions at 2–8°C.
  • Purity: Typically >95% (research grade) .

Properties

CAS No.

1352397-46-6

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

methyl 3,5-difluoro-2-methylbenzoate

InChI

InChI=1S/C9H8F2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3

InChI Key

ROPQHLXUPDZTOW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)F)C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

The biological and chemical behavior of fluorinated benzoates is highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl 3,5-Difluoro-2-Methylbenzoate and Analogs
Compound Name Molecular Formula Substituent Positions Key Structural Features
This compound C₉H₈F₂O₂ 3,5-F; 2-CH₃ Methyl group enhances steric hindrance
Methyl 3,4-difluoro-2-methoxybenzoate C₉H₈F₂O₃ 3,4-F; 2-OCH₃ Methoxy group increases polarity
Methyl 3,5-difluorobenzoate C₈H₆F₂O₂ 3,5-F; no methyl/methoxy Simpler structure, lower molecular weight
Methyl 3,5-dichloro-2-fluorobenzoate C₈H₅Cl₂FO₂ 3,5-Cl; 2-F Chlorine increases electronegativity
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate C₉H₅F₅O₂ 3,6-F; 2-CF₃ Trifluoromethyl enhances lipophilicity

Key Observations :

  • Fluorine vs. Chlorine : Chlorinated analogs (e.g., Methyl 3,5-dichloro-2-fluorobenzoate) exhibit higher molecular weights and altered electronic properties due to chlorine’s larger atomic radius and electronegativity .
  • Methyl vs. Methoxy : The methyl group in this compound reduces polarity compared to methoxy-substituted analogs, impacting solubility and interaction with hydrophobic targets .

Physicochemical and Reactivity Profiles

Substituents significantly influence boiling points, solubility, and reactivity:

Table 2: Physicochemical Properties
Compound Name Boiling Point (°C) LogP (Predicted) Reactivity Notes
This compound N/A ~2.1 Moderate lipophilicity; stable under dry conditions
Methyl 3,4-difluoro-2-methoxybenzoate N/A ~1.8 Higher polarity due to methoxy group
Methyl 3,5-dichloro-2-fluorobenzoate N/A ~3.0 Increased logP from chlorine substituents
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate N/A ~3.5 High lipophilicity due to CF₃ group

Key Observations :

  • Lipophilicity : Trifluoromethyl and chlorine substituents increase logP, enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects : The 2-methyl group in this compound may hinder interactions with sterically sensitive enzyme active sites compared to smaller substituents .

Key Observations :

  • Antimicrobial Activity : Chlorine and bromine substituents correlate with enhanced antimicrobial properties, likely due to increased electrophilicity .
  • Targeted Bioactivity: Amino and methoxy groups (e.g., Methyl 2-amino-3,5-difluoro-4-methoxybenzoate) improve binding specificity to biological targets via hydrogen bonding .

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